REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]3[N:13]=[C:14]([S:17][CH3:18])[N:15]=[CH:16][C:11]=3[S:10][C:9]=2[C:19]([NH2:21])=[O:20])=[CH:4][CH:3]=1.B1([O-])OO1.[OH2:26].[OH2:27].O.O.[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.ClCCl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]3[N:13]=[C:14]([S:17]([CH3:18])(=[O:27])=[O:26])[N:15]=[CH:16][C:11]=3[S:10][C:9]=2[C:19]([NH2:21])=[O:20])=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,7.8.9,10.11.12|
|
Name
|
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1=C(SC2=C1N=C(N=C2)SC)C(=O)N
|
Name
|
|
Quantity
|
293 mg
|
Type
|
reactant
|
Smiles
|
B1(OO1)[O-].O.O.O.O.[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
sodium thiosulfate
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phases are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum so as
|
Type
|
CUSTOM
|
Details
|
to obtain a beige solid
|
Type
|
CUSTOM
|
Details
|
This crude is purified on 40 g of silica, elution
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C1=C(SC2=C1N=C(N=C2)S(=O)(=O)C)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |